molecular formula C9H9ClN2 B2407815 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile CAS No. 916176-84-6

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Cat. No. B2407815
M. Wt: 180.64
InChI Key: JENBYRMEJUIFGQ-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-methylpropanenitrile” part suggests the presence of a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

While specific synthesis methods for “2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” were not found, related compounds such as “(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux method .

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Materials Science , specifically focusing on optoelectronics .

3. Methods of Application or Experimental Procedures The compound was synthesized by the reflux method. Single crystals were grown by the slow evaporation technique, and the crystal structure was elucidated by single crystal X-ray diffraction method. Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .

), nonlinear refraction ( ), and optical limiting (OL threshold = ) under the CW regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .

The results suggest that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .

  • (6-chloropyridin-2-yl)methanamine : This compound has a CAS Number of 188637-75-4 . It’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

  • 2-(6-Chloropyridin-2-yl)acetic acid : This compound has a CAS Number of 885267-14-1 . Like the previous compound, it’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

  • (6-chloropyridin-2-yl)methanamine : This compound has a CAS Number of 188637-75-4 . It’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

  • 2-(6-Chloropyridin-2-yl)acetic acid : This compound has a CAS Number of 885267-14-1 . Like the previous compound, it’s often used in chemical synthesis, but specific applications aren’t mentioned in the source.

Safety And Hazards

The safety data sheet for a related compound, “(6-Chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin irritation .

properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBYRMEJUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Synthesis routes and methods

Procedure details

To a solution of isobutyronitrile (T) (830 mg, 12 mmol, 1 equiv.) in toluene (16 mL) at 0° C., a solution of KHMDS 0.5 M in toluene (26 mL, 13 mmol, 1.05 equiv.) was added. The resulting mixture was warmed to room temperature and stirred for 15 min. This mixture was then added to a solution of 2,6-dichloropyridine (S)(4.39 g, 29.7 mmol, 2.5 equiv.) in toluene (10 mL) and the resulting solution was stirred at room temperature for 1 h. The reaction was quenched with a saturated solution of NH4Cl, followed by aqueous NaHCO3. The crude reaction was diluted in diethyl ether, washed with brine, dried over anhydrous Na2SO4 and the solvent was then removed under reduced pressure. The resulting material was purified by flash chromatography on silica gel, eluting with mixtures of dichloromethane/hexanes (2:1). The title compound U was isolated as a white solid (1.1 g, 51%). 1-(6-chloropyridin-2-yl)cyclopropanecarbonitrile (V), 1-(6-chloropyridin-2-yl)cyclopentanecarbonitrile (W), 1-(6-chloropyridin-2-yl)cyclohexanecarbonitrile (X), and ethyl 2-(6-chloropyridin-2-yl)-2-methylpropanoate (Y) were made following the procedure for 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (U).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
51%

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